molecular formula C12H13F3N2O2 B3306079 N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide CAS No. 926204-53-7

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide

Cat. No.: B3306079
CAS No.: 926204-53-7
M. Wt: 274.24 g/mol
InChI Key: QUVGVGSOZQLFNI-UHFFFAOYSA-N
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Description

“N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide” is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1CC(OC1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F .


Physical And Chemical Properties Analysis

“this compound” has a predicted melting point of 166.91°C and a predicted boiling point of 355.2°C at 760 mmHg . Its predicted density is 1.4 g/cm^3 and its refractive index is n20D 1.56 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Investigations : Research has focused on synthesizing related compounds through various chemical reactions, including amidation and esterification processes. Crystal structure analysis, facilitated by single-crystal X-ray diffraction, has revealed details about the molecular packing and intermolecular hydrogen bonding in these compounds. For example, diflunisal carboxamides synthesized from anti-inflammatory drugs were confirmed by X-ray diffraction, showing stabilization by intermolecular hydrogen bonds (Zhong et al., 2010).

Biological Activity

  • Antitumor Activities : Certain derivatives have shown distinct inhibitory capacities against cancer cell proliferation. For instance, a compound synthesized by condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine exhibited inhibitory activity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
  • Antimicrobial Agents : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and characterized as potential antimicrobial agents, with some showing submicromolar activity against methicillin-resistant Staphylococcus aureus isolates (Bąk et al., 2020).

Methodological Advances

  • Innovative Synthesis Techniques : Studies have also developed efficient synthesis routes for related compounds, exploring various functionalized enamides and their chemoselective thionation-cyclization, leading to novel pharmacophores with potential application in drug discovery (Kumar et al., 2012).

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h3-4,6,10H,1-2,5,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGVGSOZQLFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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